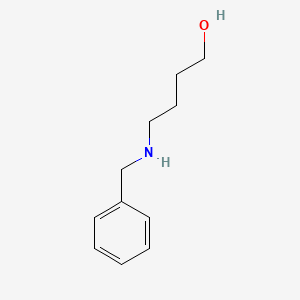

4-Benzylamino-1-butanol

描述

Significance of N-Benzylaminoalkanols in Chemical Research

N-Benzylaminoalkanols are a class of organic compounds characterized by a benzyl (B1604629) group attached to a nitrogen atom, which is itself part of an aminoalkanol structure. These molecules are of considerable interest in medicinal chemistry and organic synthesis. Their structural framework, featuring both a nucleophilic secondary amine and a primary alcohol, makes them versatile bifunctional building blocks. This dual reactivity allows for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles, which are prevalent in many biologically active compounds. openmedicinalchemistryjournal.comnih.gov

The benzyl group is not merely a placeholder; its steric and electronic properties can influence the reactivity of the molecule and play a role in the binding properties of final target compounds. smolecule.com In drug discovery, N-benzylaminoalkanol scaffolds are utilized in the synthesis of a range of therapeutic agents, including anticonvulsants, antiparasitics, and kinase inhibitors. researchgate.netsmolecule.comnih.gov Their ability to serve as precursors to compounds with specific stereochemistry and functionality underscores their importance as intermediates in the pharmaceutical industry. researchgate.netresearchgate.net

Overview of 4-Benzylamino-1-butanol as a Synthetic Scaffold

This compound, with its four-carbon linear chain separating the amino and hydroxyl groups, is a specific and valuable example of an N-benzylaminoalkanol. This particular spacing provides the flexibility required for the molecule to act as a scaffold in the synthesis of various heterocyclic systems, such as benzazepines and other related structures through intramolecular cyclization reactions.

Its role as a synthetic scaffold is defined by its ability to be chemically modified at its two functional groups—the secondary amine and the primary alcohol. This allows for the stepwise or concerted construction of more elaborate molecules. For instance, the amine can be acylated or alkylated, while the alcohol can be oxidized or converted into a leaving group, paving the way for a multitude of chemical transformations. Research has shown that derivatives of this compound are key intermediates in creating compounds with potential anticonvulsant activity, highlighting its direct application in the development of novel therapeutic candidates. researchgate.net

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-(benzylamino)butan-1-ol | sigmaaldrich.com |

| Synonyms | N-(4-Hydroxybutyl)benzylamine | sigmaaldrich.com |

| CAS Number | 59578-63-1 | sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₇NO | |

| Molecular Weight | 179.26 g/mol | |

| Appearance | Solid | |

| Density | 1.02 g/cm³ | sigmaaldrich.com |

| InChI Key | SNRCGOVPZJPRQZ-UHFFFAOYSA-N | |

| SMILES | C1=CC=C(C=C1)CNCCCCO | sigmaaldrich.com |

Synthesis and Reactivity

A common method for the synthesis of N-benzylaminoalcohols involves the reductive amination of an aldehyde with an aminoalkanol. In the case of this compound, this would typically involve the reaction of benzaldehyde (B42025) with 4-amino-1-butanol (B41920). The initial reaction forms a Schiff base intermediate, which is then reduced in situ, often using a reducing agent like sodium borohydride (B1222165), to yield the final secondary amine product.

The reactivity of this compound is governed by its two functional groups. The secondary amine is nucleophilic and can react with electrophiles such as acyl chlorides or alkyl halides. The primary hydroxyl group can undergo oxidation to form an aldehyde or carboxylic acid, or it can be esterified. This bifunctionality is key to its utility as a building block. For example, derivatives of this compound have been synthesized by reacting the amino group, leading to compounds with potential biological activity. researchgate.net

Applications in Organic Synthesis

The primary application of this compound is as an intermediate and building block in organic synthesis. Its structure is particularly well-suited for creating larger, more complex molecules with potential applications in medicinal chemistry.

Building Block for Heterocycles

The linear four-carbon chain provides the right conformation for intramolecular reactions to form seven-membered rings. Research on related N-benzylamino-hetaryl-butenes has demonstrated their use in synthesizing tetrahydro-2-benzazepine derivatives through intramolecular cyclization. This suggests that this compound can serve as a precursor for analogous heterocyclic systems, which are important scaffolds in drug development.

Precursor for Bioactive Molecules

Studies have demonstrated the synthesis of various [4-(benzyloxy)benzyl]aminoalkanol derivatives, including a derivative of this compound, and their subsequent evaluation for anticonvulsant properties. researchgate.net In this context, this compound serves as a key starting material, which is modified to produce a library of compounds for biological screening. Furthermore, its structural analogy to gamma-aminobutyric acid (GABA) analogues makes it a compound of interest for research into neurotransmitter systems. smolecule.com

Structure

3D Structure

属性

IUPAC Name |

4-(benzylamino)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c13-9-5-4-8-12-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRCGOVPZJPRQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365162 | |

| Record name | 4-Benzylamino-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59578-63-1 | |

| Record name | 4-[(Phenylmethyl)amino]-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59578-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzylamino-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzylamino-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Benzylamino 1 Butanol and Its Precursors

Established Synthetic Routes to 4-Benzylamino-1-butanol

The formation of the key carbon-nitrogen bond in this compound is central to its synthesis. Established routes typically involve the reaction of a four-carbon chain containing a hydroxyl group with a benzylamine (B48309) moiety or the reaction of a benzyl (B1604629) group with a four-carbon amino alcohol.

The synthesis of N-benzylaminoalkanols, including this compound, can be achieved through various amination reactions. One common method is the N-alkylation of a primary amine with an alkyl halide. In the context of this compound, this would involve the reaction of 4-amino-1-butanol (B41920) with benzyl bromide or benzyl chloride. This reaction proceeds via a nucleophilic substitution mechanism where the amino group of 4-amino-1-butanol attacks the benzylic carbon of the benzyl halide, displacing the halide ion. To drive the reaction to completion and neutralize the generated hydrohalic acid, a base is typically required. A significant challenge in this approach is controlling the degree of alkylation, as the secondary amine product can react further with the benzyl halide to produce an undesired tertiary amine. masterorganicchemistry.com

More advanced amination strategies, such as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, offer a more atom-economical route. uni-bayreuth.deresearchgate.net In this approach, an alcohol (like benzyl alcohol) is catalytically dehydrogenated in situ to an aldehyde. This aldehyde then reacts with an amine (like 4-amino-1-butanol) to form an imine, which is subsequently reduced by the hydrogen that was "borrowed" in the initial step, regenerating the catalyst and forming the desired N-alkylated amine. uni-bayreuth.deresearchgate.net This process is considered a green chemical method as it avoids the use of alkyl halides and generates water as the only byproduct. uni-bayreuth.de

Reductive amination is a widely utilized and highly effective method for synthesizing amines, including this compound. wikipedia.orgsigmaaldrich.com This reaction converts a carbonyl group and an amine into a secondary or tertiary amine through an intermediate imine. masterorganicchemistry.comwikipedia.org

For the synthesis of this compound, two primary reductive amination pathways are feasible:

Reaction of Benzaldehyde (B42025) with 4-amino-1-butanol: In this approach, benzaldehyde is condensed with 4-amino-1-butanol. The nucleophilic amine attacks the carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate, which then dehydrates to form an N-benzylidene-4-hydroxybutylamine (an imine). This imine intermediate is not typically isolated but is reduced in situ to the final product.

Reaction of Benzylamine with a 4-hydroxybutanal precursor: Alternatively, benzylamine can be reacted with 4-hydroxybutanal or a protected form thereof. The reaction proceeds through a similar imine intermediate, which is then reduced.

A variety of reducing agents can be employed for the reduction step. Mild reducing agents are preferred as they can selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com Common choices include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comsigmaaldrich.com Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) with a hydrogen source, is another effective method for reducing the imine intermediate. youtube.com The direct, one-pot nature of reductive amination makes it a highly efficient and common strategy in organic synthesis. wikipedia.org

Multistep syntheses allow for the construction of this compound from simple, commercially available starting materials that may not be immediate precursors. A plausible multistep route can be designed starting from tetrahydrofuran (B95107) (THF).

One such sequence could involve:

Ring-Opening of Tetrahydrofuran: THF can be opened using an acyl chloride (like acetyl chloride) in the presence of a Lewis acid catalyst to yield a 4-chlorobutyl acetate (B1210297). google.com Alternatively, reacting THF with an acetic acid solution of hydrogen bromide can produce a 4-bromobutyl acetate intermediate. google.com

Nucleophilic Substitution with Benzylamine: The resulting 4-halobutyl acetate can then be reacted with benzylamine. The amine acts as a nucleophile, displacing the halide to form 4-(benzylamino)butyl acetate.

Hydrolysis: The final step involves the hydrolysis of the ester group under basic conditions (e.g., using sodium hydroxide) to yield the target molecule, this compound. google.com

This approach provides flexibility in building the carbon backbone and introducing the necessary functional groups in a controlled manner. libretexts.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing product yield, minimizing reaction time, and reducing costs. sigmaaldrich.com For the synthesis of this compound, key parameters to consider include the choice of solvent, catalyst, temperature, and the stoichiometry of reactants. chemrxiv.org While specific optimization data for this compound is not extensively published, principles can be drawn from similar N-alkylation and reductive amination reactions.

In reductive amination, for instance, the pH of the reaction medium is critical; it must be acidic enough to facilitate imine formation but not so acidic as to protonate the starting amine, rendering it non-nucleophilic. The choice of solvent can also significantly impact yield, with solvents like ethanol (B145695), methanol, or dichloromethane (B109758) being common. researchgate.net The catalyst and reducing agent must be carefully selected for efficiency and selectivity.

The following table illustrates the optimization of a reaction analogous to the synthesis of this compound, showing how systematic variation of parameters can improve outcomes.

Table 1: Optimization of Reaction Conditions for a Representative N-Alkylation Reaction

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Ethanol | Reflux | 24 | 0 |

| 2 | Iodine (20) | Methanol | Reflux | 5 | 75 |

| 3 | Iodine (20) | Acetonitrile | Reflux | 6 | 68 |

| 4 | Iodine (20) | Ethanol | Reflux | 3 | 92 |

| 5 | p-TSA (20) | Ethanol | Reflux | 8 | 65 |

| 6 | Acetic Acid (20) | Ethanol | Reflux | 10 | 58 |

Data is illustrative and based on findings for similar synthetic protocols. researchgate.net

As shown, the choice of both catalyst and solvent dramatically affects the reaction efficiency, with molecular iodine in ethanol providing the best results in this model system. researchgate.net Modern approaches to optimization increasingly use high-throughput experimentation and machine learning algorithms to rapidly screen a wide array of conditions. beilstein-journals.orgnih.gov

Green Chemistry Approaches in N-Benzylaminoalkanol Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.comresearchgate.net In the synthesis of N-benzylaminoalkanols, several green strategies can be implemented.

Key green approaches include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids is a primary goal. nih.govjddhs.com Some reactions can even be performed under solvent-free conditions, significantly reducing waste. jddhs.com

Catalysis: The use of catalysts is a cornerstone of green chemistry because catalytic reactions are more atom-economical than stoichiometric ones. jddhs.com For N-alkylation, catalysts based on non-precious metals like cobalt or nickel can be used in "borrowing hydrogen" reactions, which are highly efficient and produce only water as a byproduct. uni-bayreuth.deorganic-chemistry.org

Renewable Feedstocks: Designing synthetic routes that start from renewable biomass rather than fossil fuels is another important aspect. While not directly applied to this compound in the reviewed literature, the development of bio-based routes to precursors like 1,4-butanediol (B3395766) (from which 4-amino-1-butanol can be derived) is an active area of research.

The following table compares a traditional synthesis method with a greener alternative for N-alkylation.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for N-Alkylation

| Parameter | Traditional Method (N-Alkylation) | Green Alternative (Borrowing Hydrogen) |

|---|---|---|

| Alkylating Agent | Benzyl Halide (e.g., Benzyl Bromide) | Benzyl Alcohol |

| Reagents | Stoichiometric base required | Catalytic amount of metal complex |

| Byproduct | Inorganic salt waste | Water |

| Atom Economy | Lower | Higher |

| Environmental Impact | Use of hazardous reagents and generation of salt waste | Benign byproduct, avoids halide reagents |

By adopting these greener methodologies, the synthesis of compounds like this compound can be made more sustainable and environmentally responsible. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 4 Benzylamino 1 Butanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 4-Benzylamino-1-butanol. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of the hydrogen atoms within the this compound molecule. The chemical shifts in the ¹H NMR spectrum are indicative of the electronic environment surrounding each proton.

The ¹H NMR spectrum of this compound typically displays signals corresponding to the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons adjacent to the nitrogen and oxygen atoms, and the methylene protons of the butanol chain. The aromatic protons usually appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons (C₆H₅CH ₂) are expected to show a singlet at approximately δ 3.8 ppm. The protons of the methylene group adjacent to the nitrogen atom (NH -CH ₂) typically resonate around δ 2.7-2.9 ppm, while the methylene group protons next to the hydroxyl group (CH ₂-OH) are found around δ 3.6 ppm. The internal methylene protons of the butyl chain appear as multiplets in the upfield region, typically between δ 1.5 and 1.7 ppm. orgchemboulder.com The hydroxyl and amine protons often appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

Table 1: ¹H NMR Chemical Shift Data for 4-Amino-1-butanol (B41920)

| Assignment | Shift (ppm) |

| A | 3.653 |

| B | 2.86 |

| C | 2.721 |

| D | 1.60 |

| E | 1.54 |

| Data for the related compound 4-Amino-1-butanol is provided for comparative purposes. chemicalbook.com |

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons of the benzyl group typically show signals in the downfield region of the spectrum, from approximately δ 127 to 140 ppm. The benzylic carbon (C₆H₅C H₂) signal is expected around δ 54 ppm. The carbon attached to the nitrogen atom (C H₂-NH) usually appears at approximately δ 50 ppm, while the carbon bonded to the hydroxyl group (C H₂-OH) is found further downfield, around δ 62 ppm. The two central methylene carbons of the butyl chain are expected to resonate at approximately δ 28 and δ 30 ppm. libretexts.orgdocbrown.info

Table 2: ¹³C NMR Spectral Data for 4-Amino-1-butanol

| Hz | ppm | Int. |

| 62.89 | 62.89 | 480 |

| 41.97 | 41.97 | 473 |

| 32.78 | 32.78 | 480 |

| 30.2 | 30.2 | 465 |

| Data for the related compound 4-Amino-1-butanol is provided for comparative purposes. chemicalbook.com |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) in Stereochemical Assignment

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for confirming the structural assignment of this compound.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu This is visualized as cross-peaks connecting the signals of the coupled protons. For this compound, COSY would show correlations between the adjacent methylene groups of the butanol chain, confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com This allows for the unambiguous assignment of each carbon and its attached protons. For example, the proton signal at δ 3.6 ppm would show a correlation to the carbon signal at δ 62 ppm, confirming this as the -CH₂-OH group.

These 2D NMR techniques provide a definitive and detailed picture of the molecular structure, confirming the assignments made from 1D NMR spectra. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structural components of this compound by analyzing its fragmentation pattern upon ionization. The empirical formula for this compound is C₁₁H₁₇NO, which corresponds to a molecular weight of approximately 179.26 g/mol . sigmaaldrich.com

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 179. Common fragmentation pathways for N-benzylamines often involve the cleavage of the C-N bond. researchgate.net A prominent fragment would likely be the benzyl cation [C₆H₅CH₂]⁺ at m/z 91, which is a very stable carbocation. Another characteristic fragmentation for primary alcohols is the loss of a water molecule (H₂O), which would result in a fragment ion at m/z 161 (M-18). libretexts.org Alpha-cleavage adjacent to the nitrogen atom could lead to the formation of an iminium ion. The fragmentation pattern provides a fingerprint that helps to confirm the identity and structure of the compound. docbrown.info

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific chemical bonds. docbrown.info

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

A broad peak in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding. libretexts.org

A medium intensity peak around 3300-3500 cm⁻¹ corresponding to the N-H stretching of the secondary amine.

C-H stretching vibrations of the aromatic ring are typically observed between 3000 and 3100 cm⁻¹.

Aliphatic C-H stretching vibrations from the butyl chain and the benzylic group appear in the range of 2850-3000 cm⁻¹.

The C-N stretching vibration is expected to appear in the region of 1000-1250 cm⁻¹.

The C-O stretching vibration of the primary alcohol is typically found around 1050 cm⁻¹. libretexts.org

These characteristic absorption bands provide clear evidence for the presence of the hydroxyl, secondary amine, and benzyl functional groups within the molecule.

Table 3: Characteristic IR Absorption Bands for Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Alcohol (O-H) | Stretching | 3200-3600 (broad) |

| Amine (N-H) | Stretching | 3300-3500 (medium) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| C-N | Stretching | 1000-1250 |

| C-O (primary alcohol) | Stretching | ~1050 |

Advanced Spectroscopic Methods in N-Benzylaminoalkanol Structural Studies

Beyond the fundamental techniques, advanced spectroscopic methods offer deeper insights into the structure and dynamics of N-benzylaminoalkanols. Techniques such as hyphenated spectroscopy, which combines separation methods with spectroscopic detection, are particularly powerful. numberanalytics.com

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique separates complex mixtures and provides mass spectral data for each component, which is useful for analyzing reaction mixtures or for purity assessment. numberanalytics.com

GC-MS (Gas Chromatography-Mass Spectrometry): For volatile derivatives of N-benzylaminoalkanols, GC-MS provides high-resolution separation and detailed mass fragmentation data. numberanalytics.com

Advanced NMR Techniques: More sophisticated NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the spatial proximity of atoms, which is crucial for determining the three-dimensional structure and conformation of these molecules in solution.

These advanced methods, often used in combination, are essential for comprehensive structural characterization, particularly for more complex analogs or when studying their interactions with other molecules. researchgate.netmdpi.com

Derivatization Strategies and Analogue Synthesis Based on the 4 Benzylamino 1 Butanol Core

Design and Synthesis of N-Benzylaminoalkanol Derivatives

The synthesis of N-benzylaminoalkanol derivatives, including the parent compound 4-benzylamino-1-butanol, typically follows established routes for the formation of secondary amines and amino alcohols. These methods are chosen for their efficiency and adaptability to a wide range of substrates, allowing for the creation of diverse derivative libraries.

One of the most common and direct methods is the reductive amination of a suitable carbonyl compound. For this compound, this involves the reaction of 4-aminobutanol with benzaldehyde (B42025). The initial reaction forms a Schiff base (imine) intermediate, which is then reduced in situ to the secondary amine. Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being popular choices due to their mildness and selectivity.

Alternatively, N-alkylation of a primary amine with a benzyl (B1604629) halide is a fundamental approach. In this context, 4-aminobutanol can be reacted with benzyl chloride or benzyl bromide in the presence of a base to neutralize the hydrogen halide byproduct. This method is straightforward but can sometimes lead to over-alkylation, yielding the tertiary amine as a side product. Careful control of stoichiometry and reaction conditions is necessary to favor mono-benzylation. A related method involves heating a primary aromatic amine with benzyl alcohol in the presence of a base like potassium hydroxide, which drives the reaction by removing the water formed. sciencemadness.org

The synthesis of various N-substituted amino alcohol derivatives often employs multi-component reactions, which offer a highly efficient way to build molecular complexity in a single step. diva-portal.org For instance, Rh(II)-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides to aldimines has been used to produce syn-α-hydroxy-β-amino esters with high diastereoselectivity. diva-portal.org These approaches highlight the potential for creating complex N-benzylaminoalkanol derivatives with controlled stereochemistry.

| Synthesis Method | Reactants | Key Features | Typical Derivatives |

| Reductive Amination | 4-Aminobutanol + Benzaldehyde | Mild conditions, high yield, in-situ reduction of imine. | This compound and substituted analogues. |

| N-Alkylation | 4-Aminobutanol + Benzyl Halide | Direct C-N bond formation, requires base, potential for over-alkylation. | N-Aryl, N-Heteroaryl, and N-Benzyl derivatives. researchgate.net |

| Multi-component Reactions | Aldehydes, Amines, etc. | High efficiency, builds molecular complexity rapidly. diva-portal.org | Highly functionalized α-hydroxy-β-amino esters. diva-portal.org |

Functionalization of the Hydroxyl Group

The primary hydroxyl group in this compound is a prime site for functionalization, enabling the synthesis of a wide array of derivatives with modified polarity, reactivity, and biological properties. Standard transformations of alcohols are readily applicable to this scaffold.

Esterification: The hydroxyl group can be converted to an ester by reacting it with carboxylic acids, acid chlorides, or acid anhydrides. This reaction is often catalyzed by an acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). Esterification can introduce a vast range of functional groups, altering the compound's lipophilicity and metabolic stability.

Etherification: Formation of an ether linkage is another common modification, typically achieved through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This strategy allows for the introduction of various alkyl or aryl chains.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidizing agent determines the product. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) will typically stop at the aldehyde (4-benzylaminobutanal), whereas stronger agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will lead to the corresponding carboxylic acid (4-benzylaminobutanoic acid).

Derivatization for Analysis: The hydroxyl group can also be derivatized to facilitate chemical analysis. For example, reaction with 9-fluorenylmethyl chloroformate produces a stable, fluorescent derivative that can be detected at very low concentrations using high-performance liquid chromatography (HPLC), a technique useful for trace analysis. nih.gov

| Reaction Type | Reagent(s) | Functional Group Formed | Purpose of Modification |

| Esterification | Carboxylic acid, Acid chloride | Ester (-O-C=O)-R) | Modify lipophilicity, introduce new functionalities. |

| Etherification | Alkyl halide, Base | Ether (-O-R) | Introduce stable alkyl or aryl chains. |

| Oxidation (Mild) | PCC, DMP | Aldehyde (-CHO) | Introduce an electrophilic center for further reaction. |

| Oxidation (Strong) | KMnO₄, Jones Reagent | Carboxylic Acid (-COOH) | Increase polarity, introduce an acidic functional group. |

| Analytical Derivatization | 9-Fluorenylmethyl chloroformate | Fluorescent Ester | Enable sensitive detection and quantification. nih.gov |

Modifications of the Benzyl Moiety and Alkyl Chain

To conduct a thorough investigation of structure-activity relationships, modifications to the core carbon skeleton of this compound are essential. This includes altering the benzyl group and the four-carbon alkyl chain.

Benzyl Moiety Modifications: The aromatic ring of the benzyl group can be readily modified by introducing various substituents. This is most conveniently achieved by starting the synthesis with a substituted benzylamine (B48309) or benzaldehyde. For example, using a methoxy-substituted benzaldehyde in a reductive amination with 4-aminobutanol would yield a methoxy-substituted N-benzylaminoalkanol derivative. researchgate.net Substituents can be electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -Cl, -NO₂, -CF₃), which allows for the fine-tuning of electronic properties, steric bulk, and potential hydrogen bonding interactions of the final molecule. These modifications can significantly impact the compound's binding affinity to biological targets.

Alkyl Chain Modifications: Altering the length and structure of the alkyl chain that links the amino and hydroxyl groups can profoundly affect the molecule's conformation and flexibility.

Chain Length: Analogues with shorter (e.g., 2-benzylamino-1-ethanol, 3-benzylamino-1-propanol) or longer (e.g., 5-benzylamino-1-pentanol) chains can be synthesized by selecting the appropriate starting amino alcohol.

Branching: Introducing alkyl substituents along the chain can restrict conformational freedom, which can be beneficial for locking the molecule into a bioactive conformation. This is accomplished by using a branched amino alcohol as the starting material.

Incorporation into Rings: The alkyl chain and the nitrogen atom can be incorporated into a heterocyclic ring system, such as a piperidine (B6355638) ring. For example, the synthesis of (3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol involves a multi-step sequence that establishes a cyclic amino alcohol core, demonstrating a significant structural modification from the linear butanol chain. researchgate.net

Stereoselective Synthesis of Chiral N-Benzylaminoalkanol Analogues

The introduction of chirality is a critical strategy in drug design, as enantiomers of a chiral molecule often exhibit different pharmacological activities and metabolic profiles. researchgate.net Analogues of this compound can be made chiral by introducing one or more stereocenters on the alkyl chain. The stereoselective synthesis of such compounds is a key focus of modern organic chemistry. york.ac.uk

Several asymmetric synthesis strategies can be employed:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or carbohydrates, which already contain the desired stereocenters.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. The Evans Aldol reaction is a classic example of this strategy's power in controlling stereochemistry. york.ac.uk

Asymmetric Catalysis: This is one of the most efficient methods, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

Organocatalysis: Chiral organic molecules, such as proline or BINOL derivatives, can catalyze reactions like asymmetric allylations of imines to produce chiral homoallylic amines with high enantioselectivity. beilstein-journals.orgresearchgate.net

Transition Metal Catalysis: Chiral complexes of metals like rhodium, ruthenium, or copper are widely used for asymmetric hydrogenations, transfer hydrogenations, and other C-C bond-forming reactions to produce chiral amino alcohols. acs.orgorganic-chemistry.org For example, Cu-catalyzed reductive coupling can be used for the enantioselective aminoallylation of ketones to access important chiral 1,2-aminoalcohol synthons. acs.org

Use of Chiral Reagents: Chiral N-tert-butanesulfinyl imines are versatile intermediates for the stereocontrolled synthesis of complex amines and amino alcohols. acs.orgmdpi.com The sulfinyl group acts as a powerful stereodirecting group for the addition of nucleophiles to the imine C=N bond, and it can be easily removed under mild acidic conditions. acs.orgmdpi.com

Pharmacological and Biological Investigations of 4 Benzylamino 1 Butanol Derivatives

Evaluation of Anticonvulsant Activities of N-Benzylaminoalkanol Derivatives

The therapeutic potential of N-benzylaminoalkanol derivatives, including those structurally related to 4-benzylamino-1-butanol, has been assessed for the management of seizures. researchgate.netnih.gov Preclinical studies employing established in vivo models have provided crucial insights into their efficacy and the structural features that govern their activity.

In Vivo Models for Anticonvulsant Screening

Two primary models are widely utilized to evaluate the anticonvulsant properties of chemical compounds: the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test. researchgate.netnih.gov The MES test is a model for generalized tonic-clonic seizures and is indicative of a compound's ability to prevent the spread of seizures. researchgate.netnih.gov In this test, an electrical stimulus is applied to induce a seizure, and the protective effect of a compound is measured by its ability to prevent the tonic extension phase of the seizure. researchgate.netnih.gov

The scPTZ test, on the other hand, is a model for myoclonic and absence seizures. It involves the administration of pentylenetetrazole, a chemical convulsant, to induce seizures. The effectiveness of a compound is determined by its capacity to increase the seizure threshold and prevent the onset of clonic convulsions. researchgate.netnih.gov

In a notable study, the compound 4-[4-(Benzyloxy)benzyl]amino-1-butanol demonstrated significant anticonvulsant activity. It provided 100% protection in both the MES and scPTZ tests in mice when administered at a dose of 100 mg/kg. researchgate.netnih.gov

Structure-Activity Relationships Governing Anticonvulsant Efficacy

The relationship between the chemical structure of N-benzylaminoalkanol derivatives and their anticonvulsant activity has been a key area of investigation. researchgate.netnih.gov Studies have shown that modifications to the benzylamino and alkanol portions of the molecule can significantly impact efficacy.

For instance, research on a series of [4-(benzyloxy)benzyl]aminoalkanol derivatives revealed that the nature of the aminoalkanol chain plays a crucial role. researchgate.netnih.gov Among the tested compounds, derivatives of (R,S)- and S-(+)-2-amino-1-butanol and 3-amino-3-methyl-1-butanol, when combined with a 4-(benzyloxy)benzyl group, exhibited potent anti-MES activity at a dose of 30 mg/kg in mice. researchgate.netnih.gov This suggests that the presence and position of substituents on the butanol chain influence the anticonvulsant profile.

The following table summarizes the anticonvulsant activity of selected N-benzylaminoalkanol derivatives:

| Compound Name | Test Model | Dose (mg/kg) | Protection |

| 4-[4-(Benzyloxy)benzyl]amino-1-butanol | MES | 100 | 100% |

| 4-[4-(Benzyloxy)benzyl]amino-1-butanol | scPTZ | 100 | 100% |

| (R,S)-2-[4-(Benzyloxy)benzyl]amino-1-butanol | MES | 30 | 100% |

| S-(+)-2-[4-(Benzyloxy)benzyl]amino-1-butanol | MES | 30 | 100% |

| 3-[4-(Benzyloxy)benzyl]amino-3-methyl-1-butanol | MES | 30 | 100% |

| S-(+)-2-[4-(Benzyloxy)benzyl]amino-3-methyl-1-butanol | MES | 30 | 100% |

Antimicrobial Potential of this compound Containing Scaffolds

In addition to their anticonvulsant properties, scaffolds incorporating the this compound moiety have been explored for their antimicrobial activity. These investigations have demonstrated a promising potential against a range of bacterial and fungal pathogens.

Assessment of Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

A study on 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives revealed their efficacy against Gram-positive bacteria, with Staphylococcus aureus being particularly susceptible. Several derivatives inhibited the growth of S. aureus by over 60% at a concentration of 16 µg/mL. The minimum inhibitory concentration (MIC) for many of these compounds against Staphylococcus strains was determined to be 32 µg/mL.

In contrast, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa showed greater resistance to these derivatives. However, some compounds did exhibit a reduction in the growth of these strains at higher concentrations. For example, at 64 µg/mL, certain derivatives led to a more than 40% decrease in E. coli growth and a 35-42% reduction in P. aeruginosa growth.

The table below presents the antibacterial activity of selected 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives:

| Bacterial Strain | Compound Concentration (µg/mL) | Growth Inhibition |

| Staphylococcus aureus | 16 | >60% |

| Staphylococcus spp. | 32 (MIC) | - |

| Escherichia coli | 64 | >40% |

| Pseudomonas aeruginosa | 64 | 35-42% |

Evaluation of Antifungal Efficacy

The same series of 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives was also evaluated for its antifungal potential against the yeast Candida albicans and the filamentous fungus Aspergillus flavus. The results indicated significant growth inhibition of these fungal species.

At a concentration of 64 µg/mL, specific derivatives caused a growth reduction of over 65% in A. flavus. Similarly, certain compounds at the same concentration inhibited the growth of C. albicans by 60%.

The antifungal efficacy of selected derivatives is summarized in the following table:

| Fungal Strain | Compound Concentration (µg/mL) | Growth Inhibition |

| Aspergillus flavus | 64 | >65% |

| Candida albicans | 64 | 60% |

Role as Pharmaceutical Intermediates and Building Blocks in Drug Discovery

The 4-amino-1-butanol (B41920) scaffold, of which this compound is a derivative, is recognized as a valuable building block in medicinal chemistry. google.com Such structures serve as starting materials for the synthesis of more complex pharmaceutical agents. google.com For instance, 4-aminobutanol has been utilized in the synthesis of a thieno[2,3-b]furan-2-sulfonamide, which acts as an enzyme inhibitor, and an orally active iron-chelating agent. google.com

Furthermore, the closely related compound, 4-isopropylamino-1-butanol, is an important intermediate in the industrial synthesis of the pulmonary hypertension drug, selexipag. This highlights the utility of the substituted aminobutanol (B45853) core in the development of therapeutic agents. The concept of using simple, pre-functionalized "building blocks" is a powerful strategy in drug discovery, allowing for the efficient and flexible synthesis of a diverse range of potential medicines. The structural features of this compound make it a suitable candidate for such a role, offering points for chemical modification to generate libraries of new compounds for biological screening. Chemical suppliers often categorize compounds like this compound as building blocks, underscoring their role in research and development.

Exploration of Other Therapeutic Applications (e.g., Cardiotonic Agents)

While direct pharmacological studies on the cardiotonic effects of this compound are not extensively documented in publicly available research, the exploration of its structural analogs has revealed significant findings in the development of novel cardiotonic agents. The core structure of a benzylamino group attached to a carbon chain appears in more complex molecules that exhibit positive inotropic effects, suggesting the potential of this chemical motif in cardiovascular drug design.

Research into heterocyclic compounds, which are known to possess a wide range of pharmacological activities, has led to the investigation of benzylamino-substituted derivatives for their impact on cardiac function. Notably, studies on pyridazinone and quinazoline (B50416) derivatives incorporating a benzylamino moiety have shown promising results.

One significant area of investigation has been the synthesis and biological evaluation of (±)-6-(4-(benzylamino)-7-quinazolinyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone, a compound designated as KF15232. This derivative, which incorporates the benzylamino structure, has demonstrated potent cardiotonic activity. The mechanism of action is believed to involve a strong sensitizing effect on myofibrillar Ca2+.

Further research has delved into the stereochemistry of these compounds, recognizing that the biological activity of chiral molecules can be highly dependent on their three-dimensional structure. The racemic mixture of KF15232 was separated into its individual enantiomers to assess their respective pharmacological profiles.

The study revealed that the cardiotonic effects, as well as the inhibitory activities on phosphodiesterase (PDE) III and V, were more pronounced in the racemic mixture and the levorotatory (−)-enantiomer compared to the dextrorotatory (+)-enantiomer. These compounds also exhibited greater vasorelaxant effects. In contrast, the (+)-enantiomer displayed only weak cardiotonic and vasodilating properties, although it retained potent Ca2+-sensitizing activity. These findings underscore the stereoselectivity of the biological action of these benzylamino derivatives.

The detailed research findings on the cardiotonic activity of these benzylamino-containing heterocyclic derivatives highlight a promising avenue for the development of new therapeutic agents for conditions such as congestive heart failure.

Table 1: Cardiotonic and Related Activities of KF15232 and its Enantiomers

| Compound | Cardiotonic Effect | PDE III Inhibition | PDE V Inhibition | Vasorelaxant Effect | Myofibrillar Ca2+ Sensitizing Effect |

| (±)-1 (KF15232) | Potent | More Potent | More Potent | Greater | Strong |

| (−)-1 | More Potent | More Potent | More Potent | Greater | Not specified |

| (+)-1 | Weak | Less Potent | Less Potent | Weak | Potent |

Mechanistic Studies of Biological Actions of 4 Benzylamino 1 Butanol Analogues

Identification of Molecular Targets and Binding Interactions

Currently, there is a significant gap in the scientific literature regarding the specific molecular targets of 4-Benzylamino-1-butanol and its derivatives. No published studies were identified that definitively pinpoint the proteins, enzymes, receptors, or other biomolecules with which these compounds interact. Consequently, detailed information on their binding interactions, such as the nature of the chemical bonds formed (e.g., hydrogen bonds, van der Waals forces) and the specific amino acid residues involved in these interactions, remains unknown. Without experimental data from techniques like affinity chromatography, radioligand binding assays, or genetic sequencing of resistant mutants, the direct molecular targets of this compound analogues cannot be specified.

Elucidation of Cellular and Biochemical Pathways Affected by Derivatives

Consistent with the lack of identified molecular targets, the cellular and biochemical pathways modulated by this compound and its analogues have not been elucidated in the available scientific research. There are no studies detailing the impact of these compounds on signaling cascades, metabolic pathways, or other cellular processes. Research that would typically involve techniques such as gene expression profiling, proteomics, or metabolomics to observe the downstream effects of compound administration has not been published for this class of molecules. Therefore, it is not possible to describe the specific cellular functions or biochemical networks that are altered by these compounds.

Computational Approaches to Mechanism of Action Prediction (e.g., Molecular Docking)

A survey of computational chemistry and molecular modeling literature did not yield any studies specifically focused on predicting the mechanism of action of this compound or its analogues. There are no published reports of molecular docking simulations to identify potential binding sites on known protein structures, nor are there any records of pharmacophore modeling or quantitative structure-activity relationship (QSAR) studies that would provide predictive insights into their biological activity. Such computational approaches are valuable for generating hypotheses about a compound's mechanism of action in the absence of experimental data, but this line of inquiry has not yet been applied to this compound derivatives in the public domain.

Toxicological Assessments and Safety Profiles of 4 Benzylamino 1 Butanol in Research Contexts

In Vitro Cytotoxicity Studies on Mammalian Cell Lines (e.g., Human Fibroblasts)

In vitro cytotoxicity assays are a fundamental first step in evaluating the potential toxicity of a chemical compound. These tests assess the effect of the substance on cultured mammalian cells, providing insights into its potential to cause cell damage or death. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

For a compound like 4-benzylamino-1-butanol, researchers would typically expose a mammalian cell line, such as human fibroblasts, to a range of concentrations of the substance. The viability of the cells is then measured over a specific period. A dose-dependent decrease in cell viability would indicate a cytotoxic effect. The results are often expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability. The toxicity of butanol itself is known to be related to its ability to disrupt cell membranes ecetoc.org.

Interactive Data Table: Hypothetical Cytotoxicity of this compound on Human Fibroblasts

| Concentration (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Control) | 100 | 4.5 |

| 10 | 95.2 | 5.1 |

| 50 | 88.7 | 4.8 |

| 100 | 75.4 | 6.2 |

| 250 | 52.1 | 5.9 |

| 500 | 23.8 | 7.3 |

Hemolysis Assays for Erythrocyte Compatibility

Hemolysis assays are conducted to evaluate the compatibility of a compound with red blood cells (erythrocytes). This is particularly important for substances that may come into direct contact with blood. The assay measures the ability of a compound to damage the red blood cell membrane, leading to the release of hemoglobin.

In a typical hemolysis assay, a suspension of red blood cells is incubated with various concentrations of the test compound. After incubation, the amount of hemoglobin released into the supernatant is quantified spectrophotometrically. The percentage of hemolysis is calculated relative to a positive control (which causes 100% hemolysis) and a negative control (no hemolysis). Low hemolytic activity is desirable for compounds intended for systemic applications.

Interactive Data Table: Hypothetical Hemolytic Activity of this compound

| Concentration (µM) | Percent Hemolysis (%) | Standard Deviation |

| 0 (Control) | 0.5 | 0.1 |

| 50 | 1.2 | 0.3 |

| 100 | 2.5 | 0.5 |

| 250 | 4.8 | 0.7 |

| 500 | 8.9 | 1.1 |

Neurotoxicity Evaluation in Preclinical Models (e.g., Rotarod Test)

To assess the potential for a compound to cause adverse effects on the nervous system, preclinical neurotoxicity studies are performed in animal models. The rotarod test is a widely used method to evaluate motor coordination, balance, and motor learning in rodents.

In this test, animals are placed on a rotating rod, and the latency to fall off is measured. A compound that impairs motor coordination will cause the animals to fall off the rod more quickly than untreated animals. Studies on butanol isomers have indicated the potential for neurotoxic effects, including impacts on motor function nih.gov.

Interactive Data Table: Hypothetical Rotarod Performance in Mice Treated with this compound

| Treatment Group | Latency to Fall (seconds) | Standard Deviation |

| Vehicle Control | 175 | 25 |

| Low Dose | 160 | 30 |

| Medium Dose | 125 | 35 |

| High Dose | 80 | 40 |

Metabolic Fate and Biotransformation Pathways of N-Benzylaminoalkanols

Potential metabolic reactions for N-benzylaminoalkanols include:

N-debenzylation: Cleavage of the benzyl (B1604629) group from the nitrogen atom.

Oxidation of the butanol side chain: The primary alcohol group could be oxidized to an aldehyde and then to a carboxylic acid.

Aromatic hydroxylation: Addition of a hydroxyl group to the benzene ring of the benzyl moiety.

Conjugation: The parent compound or its metabolites could be conjugated with molecules like glucuronic acid or sulfate to increase water solubility and aid in elimination.

These metabolic transformations can result in metabolites that are either less active, more active, or have a different toxicological profile than the parent compound. The study of metabolic pathways often involves in vitro experiments with liver microsomes and in vivo studies in animal models, with analysis of metabolites in urine and feces. General metabolic pathways for N-alkylamino moieties often involve N-dealkylation and N-oxidation nih.gov.

Patents and Commercial Applications in Research and Development

Patent Landscape for 4-Benzylamino-1-butanol and its Synthetic Utility

The patent landscape for this compound is not extensively detailed in publicly accessible records, suggesting that its use may be concentrated in the early stages of drug discovery and development, where proprietary research is common. Chemical suppliers list it for organic synthesis and as a pharmaceutical intermediate, indicating its availability for research purposes. While direct patents explicitly claiming this compound as a key intermediate in the synthesis of a commercialized API are not readily identifiable, the broader class of amino butanols is well-represented in patent literature.

For instance, related compounds such as 4-isopropylamino-1-butanol have been cited in patents as a crucial intermediate for the synthesis of drugs like Selexipag, which is used for the treatment of pulmonary hypertension. Similarly, other amino butanol derivatives are key components in the synthesis of antiviral medications like Famciclovir and Penciclovir. These examples highlight the synthetic utility of the amino butanol scaffold in constructing more complex molecules with therapeutic value. It is plausible that this compound is explored in similar synthetic strategies within proprietary research settings for the development of new chemical entities.

The benzyl (B1604629) protecting group on the amine in this compound is a common feature in organic synthesis, as it can be readily removed under various conditions. This allows for the subsequent modification of the amine group, making the compound a versatile building block for creating a library of derivatives for screening in drug discovery programs.

| Compound | CAS Number | Molecular Formula | Noted Applications/Significance |

| This compound | 59578-63-1 | C11H17NO | Research chemical, organic synthesis intermediate |

| 4-isopropylamino-1-butanol | Not specified | Not specified | Intermediate in the synthesis of Selexipag |

| 4-amino-2-hydroxymethyl-1-butanol | Not specified | Not specified | Intermediate in the synthesis of Famciclovir and Penciclovir |

Industrial Significance as an Organic Building Block for Active Pharmaceutical Ingredients

The industrial significance of this compound currently appears to be centered on its role as an organic building block in the research and development sector of the pharmaceutical industry rather than in large-scale manufacturing. Organic building blocks are fundamental to the process of drug discovery, providing the chemical scaffolds that are modified to create novel compounds with desired pharmacological properties.

The structure of this compound, featuring a primary alcohol and a secondary amine, offers two reactive sites for chemical modification. This bifunctionality allows for its incorporation into a wide array of larger, more complex molecules. The butanol chain provides a flexible spacer, which can be advantageous in positioning functional groups to interact with biological targets.

While specific examples of commercial APIs derived from this compound are not prominent in the public domain, the general importance of such building blocks is well-established. Pharmaceutical companies and contract research organizations (CROs) often utilize compounds like this compound to synthesize diverse libraries of compounds for high-throughput screening to identify new drug candidates.

Future Perspectives and Research Gaps

Development of Novel Synthetic Methodologies for 4-Benzylamino-1-butanol

The synthesis of this compound and its analogues is achievable through established chemical reactions, yet there is considerable scope for innovation to enhance efficiency, sustainability, and substrate scope. Current research gaps provide opportunities for the development of more advanced and greener synthetic strategies.

Future research should focus on catalytic systems that offer higher yields and selectivity under milder conditions. One promising avenue is the advancement of catalytic reductive amination . This method, which involves the reaction of an aldehyde (like 4-hydroxybutanal) with benzylamine (B48309), could be optimized through the development of novel, non-precious metal catalysts or biocatalytic approaches to improve sustainability.

Another key area is the refinement of N-alkylation methods. Traditional N-alkylation of 4-amino-1-butanol (B41920) with benzyl (B1604629) halides can suffer from issues like over-alkylation and the generation of stoichiometric salt by-products. Future methodologies could explore the use of benzyl alcohols as alkylating agents in "borrowing hydrogen" or "hydrogen autotransfer" catalysis, a process that generates water as the only by-product, thereby aligning with the principles of green chemistry.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Methodology | Reactants | Potential Advantages of Novel Approaches | Key Research Focus |

| Reductive Amination | 4-Hydroxybutanal + Benzylamine | Higher atom economy, milder reaction conditions, reduced waste. | Development of earth-abundant metal catalysts (e.g., Co, Mn), enzymatic catalysts. |

| N-Alkylation | 4-Amino-1-butanol + Benzyl Alcohol | Use of more benign alkylating agents, water as the sole by-product. | Ruthenium or Iridium pincer complex catalysts, optimization for broader substrate scope. |

| One-Pot Syntheses | e.g., from Tetrahydrofuran (B95107) | Reduced number of purification steps, improved overall yield. | Design of tandem reactions that combine ring-opening and amination. |

The exploration of continuous flow processes for these reactions could also offer significant advantages in terms of safety, scalability, and product consistency, representing a major leap forward from traditional batch synthesis.

Expanded Biological Screening and Target Identification for Derivatives

The structural motifs present in this compound—a flexible amino alcohol backbone and an aromatic benzyl group—are features found in numerous biologically active compounds. However, the therapeutic potential of derivatives built directly from the this compound scaffold is largely uncharted territory. A significant research gap exists in the systematic biological screening of these compounds.

Future efforts should involve the synthesis of a diverse library of this compound derivatives for high-throughput screening against a wide range of biological targets. Modifications could include:

Substitution on the Benzyl Ring: Introducing various functional groups (e.g., halogens, methoxy, nitro groups) to probe electronic and steric effects on activity.

Modification of the Butanol Chain: Esterification or etherification of the hydroxyl group to modulate lipophilicity and metabolic stability.

Alterations at the Nitrogen Atom: Acylation or substitution with other alkyl/aryl groups to explore structure-activity relationships (SAR).

While direct studies on this scaffold are lacking, research on analogous structures provides a rationale for this exploration. For example, N-benzyl phenethylamines have been investigated as potent agonists for serotonin (B10506) receptors, demonstrating that the N-benzyl moiety is well-tolerated in neurotransmitter receptor binding sites. frontiersin.org Similarly, other N-substituted aminoalcohols have shown promise as antiproliferative agents. foodb.ca

A crucial aspect of future work will be target deconvolution for any active compounds discovered through phenotypic screening. Modern chemical biology techniques, such as affinity-based chemoproteomics, can be employed to identify the specific protein targets responsible for the observed biological effects, thereby elucidating the mechanism of action.

Advanced Pharmacokinetic and Pharmacodynamic Studies of Analogues

A critical gap in the current knowledge of this compound derivatives is the complete absence of pharmacokinetic (PK) and pharmacodynamic (PD) data. For any derivative to advance as a potential therapeutic agent, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential.

Advanced preclinical studies are required to characterize the PK/PD profiles of promising analogues. Based on structurally related N-benzylalkylamines, the primary metabolic pathways are likely to involve enzymatic reactions in the liver. nih.govnih.gov Key metabolic transformations to investigate would include:

N-debenzylation: Oxidative removal of the benzyl group.

Oxidation of the Butanol Chain: Conversion of the primary alcohol to an aldehyde and then a carboxylic acid.

Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring.

Future research must establish these metabolic pathways and quantify key PK parameters. An example of essential pharmacokinetic parameters that require investigation for any new analogue is provided in Table 2.

| Pharmacokinetic Parameter | Description | Importance in Drug Development |

| Bioavailability (F%) | The fraction of an administered dose that reaches systemic circulation. | Determines the suitability for oral administration. |

| Half-life (t½) | The time required for the drug concentration in the body to decrease by half. | Influences dosing frequency. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Determines the rate of drug elimination. |

| Metabolic Stability | The susceptibility of a compound to metabolism, often assessed in liver microsomes. | Predicts in vivo half-life and potential for drug-drug interactions. |

These studies are vital for predicting human PK profiles and for designing dosing regimens for potential clinical trials. frontiersin.orgallucent.com Understanding the relationship between the concentration of the compound and its pharmacological effect (pharmacodynamics) will be the subsequent step in evaluating its therapeutic potential.

Integration of Computational Chemistry in Derivative Design

Computational chemistry offers powerful tools to accelerate the design and optimization of novel this compound derivatives, yet its application to this specific scaffold is nonexistent. Integrating computational models early in the research process can save significant time and resources by prioritizing the synthesis of compounds with the highest probability of success.

Molecular docking simulations can be used to predict how derivatives might bind to the active sites of specific protein targets. acs.org For instance, if screening reveals activity against a particular enzyme, docking studies can help rationalize this activity and guide the design of new analogues with improved binding affinity. This structure-based drug design approach is essential for lead optimization.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed once an initial dataset of active and inactive compounds is generated. researchgate.net These models establish mathematical relationships between the chemical structures of the derivatives and their biological activities, allowing for the prediction of activity for virtual compounds before they are synthesized.

In silico ADME-Tox prediction is another critical area. Computational tools can forecast properties like solubility, membrane permeability, metabolic stability, and potential toxicity, helping to identify and filter out compounds with poor drug-like properties at an early stage. This proactive approach, summarized in Table 3, allows researchers to focus on synthesizing derivatives with balanced potency and favorable pharmacokinetic profiles.

| Computational Method | Application in Derivative Design | Key Output/Prediction |

| Molecular Docking | Predict binding modes and affinities to a specific protein target. | Binding energy (score), key intermolecular interactions (e.g., hydrogen bonds). |

| QSAR Modeling | Predict the biological activity of unsynthesized analogues. | Predicted IC50 or EC50 values. |

| In Silico ADME Prediction | Forecast pharmacokinetic properties. | Solubility, permeability (e.g., Caco-2), plasma protein binding, metabolic liabilities. |

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex over time. | Stability of binding pose, conformational changes. |

By embracing these computational strategies, the exploration of the chemical space around the this compound core can be conducted more rationally and efficiently, bridging a significant gap in the current research landscape.

常见问题

Q. What are the recommended synthetic pathways for 4-Benzylamino-1-butanol, and how can reaction conditions be optimized?

The synthesis of this compound typically involves reductive amination of 4-oxo-1-butanol with benzylamine. Key steps include:

- Reducing agents : Sodium triacetoxyborohydride (STAB) in dichloromethane or methanol under inert atmospheres (e.g., nitrogen) is effective for imine reduction .

- Temperature control : Maintain 0–25°C to minimize side reactions (e.g., over-reduction or decomposition).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or distillation under reduced pressure (if thermally stable) ensures >99% purity .

- Validation : Confirm product identity via GC-MS, -NMR, and IR spectroscopy .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight, light-resistant containers under nitrogen at 2–8°C to prevent oxidation or hydrolysis .

- Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid contact with strong acids/bases or oxidizers (e.g., peroxides) due to potential exothermic reactions .

- Degradation monitoring : Regular GC or HPLC analysis detects impurities from prolonged storage .

Q. What analytical techniques are critical for characterizing this compound?

- Structural elucidation : - and -NMR for amine and hydroxyl group identification; IR spectroscopy for functional group validation (e.g., -OH stretch at ~3300 cm) .

- Purity assessment : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) .

- Thermal properties : Differential scanning calorimetry (DSC) to determine melting points and thermal stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?

- Cross-validation : Compare NMR and IR data with reference spectra from NIST Chemistry WebBook or peer-reviewed syntheses .

- Isomer identification : Use 2D-NMR (e.g., COSY, HSQC) to distinguish regioisomers or stereoisomers .

- Contamination checks : Conduct elemental analysis (C, H, N) to verify stoichiometry and rule out solvent residues .

Q. What strategies mitigate toxicity risks during in vitro or in vivo studies of this compound?

- In vitro assays : Perform cytotoxicity screening (e.g., MTT assay) on human cell lines (e.g., HEK293) at concentrations ≤10 µM .

- In vivo protocols : Adhere to OECD guidelines for acute oral toxicity (e.g., fixed-dose procedure) and monitor hepatic/kidney biomarkers .

- Waste disposal : Neutralize aqueous waste with dilute HCl before disposal to minimize environmental impact .

Q. How should conflicting results in biological activity studies be addressed?

- Experimental replication : Repeat assays in triplicate under controlled conditions (pH, temperature, solvent batch) .

- Variable isolation : Systematically test substituent effects (e.g., benzyl vs. alkyl groups) to identify structure-activity relationships .

- Meta-analysis : Review historical data from databases like PubChem or EPA DSSTox to identify trends or outliers .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

- Reaction scalability : Transition from batch to flow chemistry for improved heat/mass transfer and reduced by-products .

- Solvent selection : Replace dichloromethane with greener alternatives (e.g., cyclopentyl methyl ether) to meet EPA guidelines .

- Process validation : Implement quality-by-design (QbD) principles to optimize critical parameters (e.g., pH, stirring rate) .

Methodological Guidance

8. Designing experiments to study the compound’s reactivity in nucleophilic substitutions:

- Substrate screening : Test reactions with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) at 60–80°C .

- Kinetic analysis : Use -NMR to track reaction progress and calculate rate constants .

- Computational modeling : Apply DFT calculations (e.g., Gaussian 09) to predict transition states and optimize leaving groups .

9. Assessing environmental persistence of this compound:

- Biodegradation tests : Conduct OECD 301F (manometric respirometry) to measure aerobic degradation in soil/water matrices .

- Adsorption studies : Use batch equilibrium methods with humic acid to determine soil mobility (K values) .

- Ecotoxicity : Perform Daphnia magna acute immobilization tests (OECD 202) to estimate LC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。